- A Lacunary Polyoxovanadate Precursor and Transition-Metal-Sandwiched Derivatives for Catalytic Oxidation of Sulfides, Chemistry - A European Journal, 2020, 26(40), 8760-8766

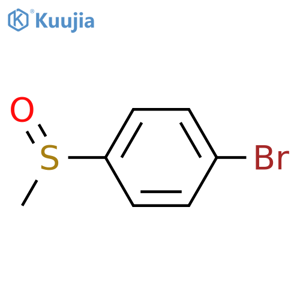

Cas no 934-71-4 (1-Bromo-4-(methylsulfinyl)benzene)

934-71-4 structure

Product Name:1-Bromo-4-(methylsulfinyl)benzene

CAS No:934-71-4

Molecular Formula:C7H7BrOS

Molecular Weight:219.098880052567

MDL:MFCD00159074

CID:808371

PubChem ID:3013958

1-Bromo-4-(methylsulfinyl)benzene Properties

Names and Identifiers

-

- 1-Bromo-4-(methylsulfinyl)benzene

- 1-bromo-4-methylsulfinylbenzene

- Benzene,1-bromo-4-(methylsulfinyl)-

- 1-bromo-4-methanesulfinylbenzene

- 1-bromo-4-methylsulfinyl-benzene

- 4-BrC6H4SOMe

- 4-bromo-(methylsulfinyl)benzene

- 4-Bromophenyl methyl sulphoxide

- 4-Bromophenylmethylsulfoxide

- 4-bromophenylsulfinylmethane

- Methyl 4-bromophenyl sulfoxide

- p-BrC6H4S(O)Me

- p-BrPhS(O)Me

- 4-Bromo(methylsulfinyl)benzene

- Methyl p-bromophenyl sulfoxide

- [(4-Bromophenyl)sulfinyl]methane

- p-Bromophenyl methyl sulfoxide

- 4-Bromophenyl methyl sulfoxide

- Benzene, 1-bromo-4-(methylsulfinyl)-

- 1-Brom-4-methansulfinylbenzen

- Methyl (4-bromophenyl) sulfoxide

- MPOPDYTWAYBUOD-UHFFFAOYSA-N

- 1-bromo-4-methanesulfinyl-Benzene

- 1-Bromo-4-(met

- 1-Bromo-4-(methylsulfinyl)benzene (ACI)

- Sulfoxide, p-bromophenyl methyl (7CI, 8CI)

- (±)-4-(Bromophenyl) methyl sulfoxide

- (±)-p-Bromophenyl methyl sulfoxide

- AKOS015835621

- 1-Bromo-4-(methylsulphinyl)benzene

- SCHEMBL2575115

- A12944

- DTXSID90918463

- 934-71-4

- J-620020

- SY253160

- PS-4871

- MFCD00159074

- 1-Bromo-4-(methanesulfinyl)benzene

- DB-005709

- CS-0096007

- 1-BROMO-4-(METHYLSULPHINYL)BENZENE 97

-

- MDL: MFCD00159074

- InChIKey: MPOPDYTWAYBUOD-UHFFFAOYSA-N

- Inchi: 1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3

- SMILES: O=S(C)C1C=CC(Br)=CC=1

Computed Properties

- Exact Mass: 217.94000

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 2

- Rotatable Bond Count: 1

- Monoisotopic Mass: 217.94

- Heavy Atom Count: 10

- Complexity: 130

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 1

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 1.7

- Topological Polar Surface Area: 36.3

Experimental Properties

- LogP: 3.05220

- PSA: 36.28000

- Refractive Index: 1.659

- Boiling Point: 319.4°C at 760 mmHg

- Melting Point: 86-87 ºC

- Flash Point: 147°C

- Density: 1.68

1-Bromo-4-(methylsulfinyl)benzene Security Information

-

Dangerous goods sign:

- Hazard Statement: Irritant/Keep Cold

- Storage Condition:Sealed in dry,2-8°C

1-Bromo-4-(methylsulfinyl)benzene Customs Data

- HS CODE:2930909090

- Customs Data:

China Customs Code:

2930909090Overview:

2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-Bromo-4-(methylsulfinyl)benzene Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P006325-250mg |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 98% | 250mg |

$8.00 | 2025-02-21 | |

| A2B Chem LLC | AC83101-250mg |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 98% | 250mg |

$8.00 | 2024-07-18 | |

| Aaron | AR0063AH-250mg |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 97% | 250mg |

$6.00 | 2025-01-23 | |

| abcr | AB245513-250mg |

1-Bromo-4-(methylsulphinyl)benzene, 97%; . |

934-71-4 | 97% | 250mg |

€78.90 | ||

| Alichem | A019087668-1g |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 95% | 1g |

$434.16 | 2023-08-31 | |

| Ambeed | A261156-250mg |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 98% | 250mg |

$10.0 | 2025-02-21 | |

| Apollo Scientific | OR3341-250mg |

4-Bromophenyl methyl sulphoxide |

934-71-4 | 98% | 250mg |

£15.00 | 2025-02-19 | |

| Chemenu | CM344428-1g |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 95%+ | 1g |

$86 | ||

| eNovation Chemicals LLC | D749449-5g |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 97% | 5g |

$395 | 2022-09-07 | |

| Fluorochem | 064474-1g |

4-Bromophenylmethylsulfoxide |

934-71-4 | 95% | 1g |

£74.00 | 2022-03-01 |

1-Bromo-4-(methylsulfinyl)benzene Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadate(14-), triaconta-μ-oxooctadecaoxobis[μ10-[selenato(2-)-κO:κO:κO:κO′:κO′:… Solvents: Methanol ; 60 min, 25 °C

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Oxygen Catalysts: [4-[2-[10-[2-(4-Carboxyphenyl)ethynyl]-9-anthracenyl]ethynyl]benzoato(2-)-κO,κO′… Solvents: Methanol , Chloroform ; 5 h, rt

Reference

- Selective photooxidation of sulfides mediated by singlet oxygen using visible-light-responsive coordination polymers, Chemical Communications (Cambridge, 2018, 54(92), 13002-13005

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Hydrogen peroxide Catalysts: N,N-Bis[(3,5-dichloro-2-hydroxyphenyl)methyl]glycine (reaction products with functionalized graphene oxide,iron complex) Solvents: Water ; 5 h, rt

Reference

- Selective and green oxidation of sulfides in water using a new iron(III) bis(phenol) amine complex supported on functionalized graphene oxide, Synthetic Metals, 2017, 233, 63-73

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Hydrogen peroxide Catalysts: 2732900-19-3 (bonded to Fe3O4) ; 210 min, rt

Reference

- Schiff base complex of Mo supported on iron oxide magnetic nanoparticles (Fe3O4) as recoverable nanocatalyst for the selective oxidation of sulfides, Journal of the Iranian Chemical Society, 2017, 14(5), 963-975

Synthetic Circuit 5

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato… Solvents: Chloroform-d ; 100 h, 25 °C

Reference

- Visible light-promoted selective oxidation of sulfides to sulfoxides catalyzed by ruthenium porphyrins with iodobenzene diacetate, Applied Catalysis, 2014, 478, 275-282

Synthetic Circuit 7

Reaction Conditions

1.1 Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Acetic acid ; 1 h, 70 °C; cooled

Reference

- Electron Transfer-Oxygen Transfer Oxygenation of Sulfides Catalyzed by the H5PV2Mo10O40 Polyoxometalate, Journal of the American Chemical Society, 2010, 132(33), 11446-11448

Synthetic Circuit 8

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Chloroform

Reference

- Oxorhenium(V) Dithiolates Catalyze the Oxidation by tert-Butyl Hydroperoxide of Sulfoxides and Sulfides, Including 4,6-Dimethyldibenzothiophene, Inorganic Chemistry, 2002, 41(5), 1272-1280

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Hydrogen peroxide Catalysts: 2962812-46-8 Solvents: Methanol ; 50 min, 50 °C

Reference

- Two 3D Two-Fold Interpenetrated Dia-Like Polyoxometalate-Based Metal-Organic Frameworks: Synthesis and Sulfide Selective Oxidation Activity, Inorganic Chemistry, 2023, 62(33), 13221-13229

Synthetic Circuit 11

Reaction Conditions

1.1 Reagents: Acetic acid , Hydrogen peroxide Solvents: Water ; 0 °C; overnight, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, 0 °C

Reference

- Ligand-to-metal ratio controls stereoselectivity: Highly functional-group-tolerant, iridium-based, (E)-selective alkyne transfer semihydrogenation, Chem Catalysis, 2022, 2(6), 1346-1361

Synthetic Circuit 12

Reaction Conditions

1.1 Reagents: Oxygen Catalysts: Ruthenium(2+), tris(2,2′-bipyridine-κN1,κN1′)-, (OC-6-11)-, 1,1,1-trifluorometha… , 2865164-71-0 Solvents: Acetonitrile ; 1 h, rt

Reference

- Lanthanide-Anderson Polyoxometalates Frameworks: Efficient Sulfide Photooxidation, Inorganic Chemistry, 2022, 61(49), 20080-20086

Synthetic Circuit 13

Reaction Conditions

1.1 Reagents: Oxygen Catalysts: 12-Hexyl-6-hydroxy-5H-dibenzo[b,h]fluorene-5,11,13-trione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 2 min, rt; 60 min, rt

Reference

- KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to Sulfoxides, Journal of Organic Chemistry, 2022, 87(21), 14016-14025

Synthetic Circuit 14

Reaction Conditions

1.1 Reagents: Oxygen Catalysts: Boronic acid, B,B′-1,4-phenylenebis-, polymer with 1,3,6,8-tetrabromopyrene Solvents: Acetonitrile ; 12 h, rt

Reference

- Designed polymeric conjugation motivates tunable activation of molecular oxygen in heterogeneous organic photosynthesis, Science Bulletin, 2022, 67(1), 61-70

Synthetic Circuit 15

Reaction Conditions

1.1 Reagents: Acetic acid , Hydrogen peroxide Solvents: Water ; 0 °C; overnight, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide ; basified

1.2 Reagents: Sodium hydroxide ; basified

Reference

- Highly functional group tolerant, (E)-selective transfer semihydrogenation of alkynes catalyzed by iridium complex bearing unsymmetrical ferrocene-based phosphine ligand, ChemRxiv, 2021, 1, 1-15

Synthetic Circuit 16

Reaction Conditions

1.1 Reagents: Hydrogen peroxide Catalysts: Toluene 2,4-diisocyanate (functionalized TiO2 nanoparticles immobilized on deep eutectic solvent) ; 80 min, rt

Reference

- Deep eutectic solvent-assisted synthesis of highly efficient nanocatalyst (n-TiO2@TDI@DES (ZnCl2:urea)) for chemoselective oxidation of sulfides to sulfoxides, Applied Organometallic Chemistry, 2021, 35(3),

Synthetic Circuit 17

Reaction Conditions

1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: 1,3-Dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone Solvents: Dichloromethane , Water ; 30 min, rt

Reference

- Alloxan-Catalyzed Biomimetic Oxidations with Hydrogen Peroxide or Molecular Oxygen, ACS Catalysis, 2020, 10(1), 245-252

Synthetic Circuit 18

Reaction Conditions

1.1 Reagents: Hydrogen peroxide Catalysts: Palladium Solvents: Methanol , Water ; 16 h, 60 °C

Reference

- Synthesis and nano-Pd catalyzed chemoselective oxidation of symmetrical and unsymmetrical sulfides, Organic & Biomolecular Chemistry, 2019, 17(11), 3048-3055

Synthetic Circuit 19

Reaction Conditions

1.1 Reagents: Oxygen Catalysts: 9H-Fluoren-9-one, 2,7-di-9H-carbazol-9-yl-, polymer with dimethoxymethane Solvents: Methanol , Acetonitrile ; 20 h, 1 atm, 25 °C

Reference

- Robust porous organic polymers as efficient heterogeneous organo-photocatalysts for aerobic oxidation reactions, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(18), 8697-8704

Synthetic Circuit 20

Reaction Conditions

1.1 Reagents: 2,3-Benzodioxin-1,4-dione Solvents: Dichloromethane ; 8 h, 25 °C

Reference

- Metal- and additive-free oxygen-atom transfer reaction: an efficient and chemoselective oxidation of sulfides to sulfoxides with cyclic diacyl peroxides, Organic & Biomolecular Chemistry, 2017, 15(12), 2647-2654

1-Bromo-4-(methylsulfinyl)benzene Raw materials

1-Bromo-4-(methylsulfinyl)benzene Preparation Products

1-Bromo-4-(methylsulfinyl)benzene Suppliers

J&K Scientific

(CAS:934-71-4)

MR./MRS.:ZHAI XIAN SHENG

Phone:18210857532

Email:xiangyang.zhai@jk-sci.com

Shanghai Aladdin Biochemical Technology Co., Ltd

(CAS:934-71-4)

MR./MRS.:A LA DING

Phone:

Email:anhua.mao@aladdin-e.com

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:934-71-4)

MR./MRS.:TANG SI LEI

Phone:15026964105

Email:2881489226@qq.com

1-Bromo-4-(methylsulfinyl)benzene Related Literature

-

Yanxin Wang,Kaiyue Yao,Duanjian Tao,Nian Xiang,Wei Wang,Zehui Zhang React. Chem. Eng. 2021 6 1475

-

Jie Tang,Fuping Huang,Yi Wei,Hedong Bian,Wei Zhang,Hong Liang Dalton Trans. 2016 45 8061

-

Zhenshuo Kong,Chao Pan,Ming Li,Lirong Wen,Weisi Guo Green Chem. 2021 23 2773

-

Xuan Xiao,Yanxin Wang,Bing Liu,Zehui Zhang New J. Chem. 2023 47 14600

-

Wen Dai,Guosong Li,Lianyue Wang,Bo Chen,Sensen Shang,Ying Lv,Shuang Gao RSC Adv. 2014 4 46545

-

Vytautas Petkevi?ius,Justas Vaitekūnas,Mikas Sadauskas,Fabian Peter Josef Schultes,Dirk Tischler,Rolandas Me?kys Catal. Sci. Technol. 2022 12 7293

-

Ke-Si Du,Jing-Mei Huang Green Chem. 2018 20 1405

-

Gang Hu,Jiaxi Xu,Pingfan Li Org. Biomol. Chem. 2018 16 4151

-

9. Cooperativity and steric hindrance: important factors in the binding of α-cyclodextrin with para-substituted aryl alkyl sulfides, sulfoxides and sulfonesD. Martin Davies,Michael E. Deary J. Chem. Soc. Perkin Trans. 2 1995 1287

934-71-4 (1-Bromo-4-(methylsulfinyl)benzene) Related Products

- 3752-25-8(3-(2-chlorophenyl)prop-2-enoic acid)

- 504-03-0(Nanofin)

- 485-63-2(3',4',7-Trihydroxyisoflavone)

- 3336-58-1(ammonium trifluoroacetate)

- 3796-24-5(4-(Trifluoromethyl)pyridine)

- 104-50-7(4-Octanolide)

- 112-38-9(10-Undecenoic acid)

- 2706-92-5(6-Chloro-1H-purine-2-sulfonyl fluoride)

- 455-24-3(4-(Trifluoromethyl)benzoic acid)

- 95-20-5(2-Methylindole)

Recommended suppliers

Amadis Chemical Company Limited

(CAS:934-71-4)1-Bromo-4-(methylsulfinyl)benzene

Purity:99%

Quantity:25g

Price($):392.0